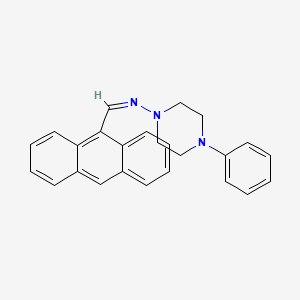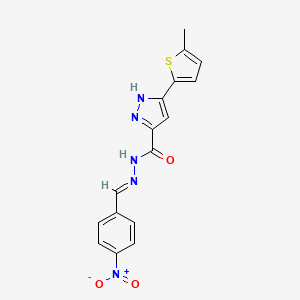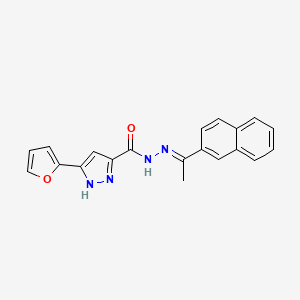![molecular formula C23H17BrN6O3S B11665331 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide CAS No. 303103-14-2](/img/structure/B11665331.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an acyl hydrazide.
Introduction of the Bromophenyl and Phenyl Groups: These groups can be introduced through substitution reactions using bromobenzene and benzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through a thiolation reaction.
Condensation with 2-Nitrobenzaldehyde: The final step involves the condensation of the triazole derivative with 2-nitrobenzaldehyde to form the desired acetohydrazide.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities.
Medicine
Potential applications in medicine include the development of new therapeutic agents targeting specific diseases. The compound’s structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring and the nitrophenyl group may play crucial roles in binding to these targets, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Bromophenyl Derivatives: Compounds containing bromophenyl groups.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups.
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
303103-14-2 |
|---|---|
Formule moléculaire |
C23H17BrN6O3S |
Poids moléculaire |
537.4 g/mol |
Nom IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H17BrN6O3S/c24-18-12-10-16(11-13-18)22-27-28-23(29(22)19-7-2-1-3-8-19)34-15-21(31)26-25-14-17-6-4-5-9-20(17)30(32)33/h1-14H,15H2,(H,26,31)/b25-14+ |
Clé InChI |
TXDNGPQLFYYUMY-AFUMVMLFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11665257.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11665270.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)

![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)
![3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665290.png)

![N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)](/img/structure/B11665299.png)

![3-(5-chloro-2-thienyl)-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665311.png)
![4-[(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11665317.png)
